cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene
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Overview
Description
cis-1,2,3,5,6,7,8,8a-Octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene: is a chemical compound with the molecular formula C15H24 and a molecular weight of 204.3511 g/mol . It is a stereoisomer of naphthalene derivatives and is known for its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene involves multiple steps. One common method is the Diels-Alder reaction followed by cyclization. The Diels-Alder reaction typically involves the reaction of a diene with a dienophile in the presence of a Lewis acid catalyst such as aluminum chloride . The intermediate product is then cyclized using phosphoric acid to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve the use of recombinant yeast strains engineered to produce high yields of the compound. These methods leverage the metabolic pathways of yeast to convert simple precursors into the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as chlorine or bromine are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: More saturated hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: In biological research, it is used to study the metabolic pathways and enzyme interactions involved in its synthesis and degradation .
Medicine: .
Industry: In the industrial sector, it is used as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor .
Mechanism of Action
The mechanism of action of cis-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene involves its interaction with specific molecular targets and pathways . The compound can bind to receptors and enzymes , modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Eremophylene
- Valencene
- Isoeremophilene
Comparison: Compared to these similar compounds, cis-1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethylidene)naphthalene is unique due to its specific stereochemistry and structural features . This uniqueness contributes to its distinct chemical reactivity and applications .
Properties
CAS No. |
51608-13-0 |
---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,8a-dimethyl-7-propan-2-ylidene-1,2,3,5,6,8-hexahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-9-14-7-5-6-12(3)15(14,4)10-13/h7,12H,5-6,8-10H2,1-4H3 |
InChI Key |
USADAYYQBBHRCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC=C2C1(CC(=C(C)C)CC2)C |
Origin of Product |
United States |
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